
1-(Tert-butyl)-3-(2-hydroxy-3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-(2-hydroxy-3-phenylpropyl)urea is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Free Radical Scavenging and Cardiovascular Protection
Research on compounds structurally similar to 1-(Tert-butyl)-3-(2-hydroxy-3-phenylpropyl)urea has demonstrated significant free radical scavenging properties. Studies have explored the effects of these compounds on myocardial infarction sizes in animal models. For instance, T-0970, a compound with a related structure, has been shown to effectively reduce myocardial infarct size in rabbits by scavenging free radicals, highlighting its potential in protecting against cardiovascular diseases (Hashimoto et al., 2001).
Environmental Degradation and Photodegradation
Another area of interest is the environmental behavior of related urea compounds, such as diafenthiuron, which undergoes photodegradation under sunlight. This process leads to the formation of products like 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide and 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxy-phenyl)urea. Such studies provide valuable insights into the environmental fate and degradation pathways of these chemicals, which is crucial for assessing their ecological impact (Keum et al., 2002).
Cancer Research and Therapeutic Potential
In cancer research, certain urea derivatives have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating significant potential in inhibiting cancer cell proliferation. This line of research opens new avenues for the development of targeted anti-cancer therapies, underscoring the versatility of urea compounds in medicinal chemistry (Denoyelle et al., 2012).
Molecular Recognition and Complexation
Urea derivatives have also been explored for their ability to form complexes with other molecules through hydrogen bonding. This property is particularly interesting for the design of molecular receptors and sensors. For example, ureidocalix[5]arenes, which contain urea functionalities, have been shown to efficiently bind omega-amino acids and biogenic amines, highlighting their potential applications in molecular recognition and sensing technologies (Ballistreri et al., 2003).
Propriétés
IUPAC Name |
1-tert-butyl-3-(2-hydroxy-3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)16-13(18)15-10-12(17)9-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXUCIXNSXWTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)
![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)
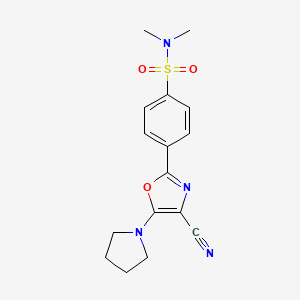
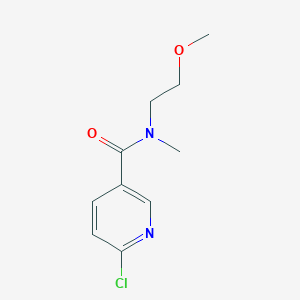
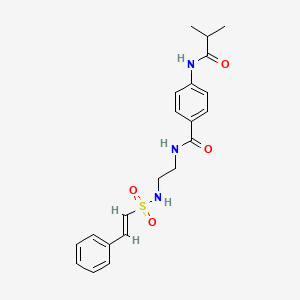
![2-Chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2507006.png)

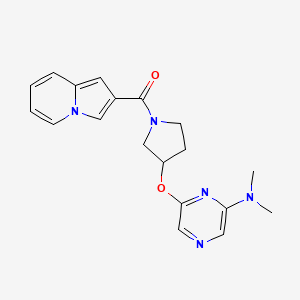
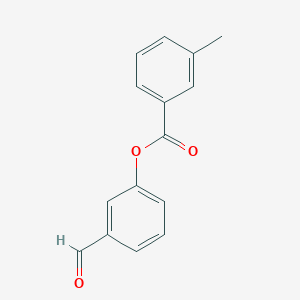
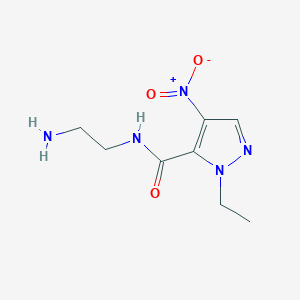
![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/no-structure.png)
![4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2507016.png)
![2-(1H-indol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2507017.png)
